Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride

Übersicht

Beschreibung

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is a synthetic porphyrin specialty chemical . It is a coordination complex between zinc and a porphyrin ligand . This compound is widely utilized in the fields of biochemistry and molecular biology .

Molecular Structure Analysis

The molecular weight of this compound is 884.031, and its molecular formula is C44H36Cl4N8Zn . It is a tetra-anionic porphyrin derivative that possesses a positively charged pyridyl group .Physical And Chemical Properties Analysis

This compound is stored at room temperature and protected from light .Wissenschaftliche Forschungsanwendungen

Interaction with Guanine Quadruplex DNA

Cationic porphyrins, such as this compound, interact strongly with guanine quadruplex (G-quadruplex) DNA . This interaction is significant because G-quadruplex is a single-stranded overhang at the end of chromosomes and is an attractive drug target for cancer therapy . The compound can be used as a novel probe for the analysis of G-quadruplex/porphyrin interaction .

Anti-cancer Activity

The compound’s interaction with G-quadruplex DNA has implications for cancer therapy. Macrocyclic compounds like this one stabilize G-quadruplex structures, showing anti-telomerase and anti-cancer activity .

Photodynamic Antimicrobial Activity

The compound has been evaluated for its potential as an alternative treatment for infections caused by Pseudomonas aeruginosa and Staphylococcus aureus . It exhibits excellent photophysical properties and has been assessed as a potential agent for antibacterial photodynamic therapy .

Noncovalent Functionalization of Graphene

The compound has been used to study the noncovalent functionalization of graphene with cationic porphyrins using UV–vis and fluorescence methods .

Fiber Synthesis

Fibers composed of the compound have been synthesized by a surfactant-assisted method . The presence of a surfactant was essential to make and maintain the fibers .

DNA-interacting and Photocleaving Abilities

The insertion of diamagnetic zinc (II) to metal-free, cationic bis-porphyrins alters their characteristics in aqueous solution and improves their DNA-interacting and photocleaving abilities .

Wirkmechanismus

Target of Action

The primary target of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is guanine quadruplex (G-quadruplex) DNA . G-quadruplex is a structure formed by guanine-rich sequences of DNA and is found in regions of the genome that are of critical importance, such as the telomeres and promoter regions of oncogenes .

Mode of Action

Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride, being a cationic porphyrin, interacts strongly with G-quadruplex DNA . The interaction is believed to occur at unique sites of the anti-parallel G-quadruplex . The insertion of diamagnetic zinc (II) to metal-free, cationic bis-porphyrins alters their characteristics in aqueous solution and improves the DNA-interacting and photocleaving abilities .

Biochemical Pathways

The interaction of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride with G-quadruplex DNA can affect the functioning of telomeres and oncogenes, thereby influencing the pathways related to cell proliferation and cancer progression . By stabilizing the G-quadruplex structures, it can inhibit the activity of telomerase, an enzyme that is often overexpressed in cancer cells and contributes to their immortality .

Pharmacokinetics

The compound’s interaction with dna and its potential use as a probe for the analysis of g-quadruplex/porphyrin interaction suggest that it may have the ability to penetrate cells and interact with genomic dna .

Result of Action

The result of the action of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride is the stabilization of G-quadruplex structures . This can lead to the inhibition of telomerase activity, potentially exerting anti-cancer effects .

Action Environment

The action of Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride can be influenced by the cellular environment. For instance, the presence of other ions in the cellular environment could potentially affect the interaction of the compound with G-quadruplex DNA

Zukünftige Richtungen

This compound was used for the photoinduced electron/energy transfer – reversible addition–fragmentation chain transfer (PET-RAFT) forced-gradient copolymerisation in water under orange light irradiation for the assembly of polymeric nanoparticles . This suggests potential applications in the field of materials science.

Eigenschaften

IUPAC Name |

zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJQPWZUPWLVAH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36Cl4N8Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28850-44-4 | |

| Record name | Zinc 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine tetrakis(methochloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

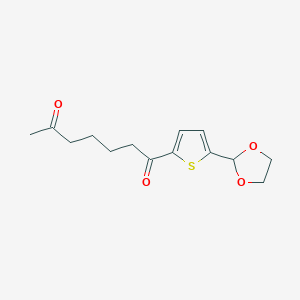

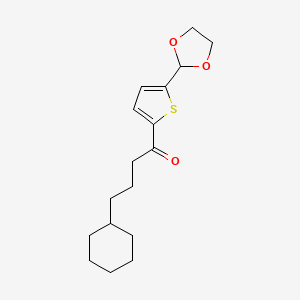

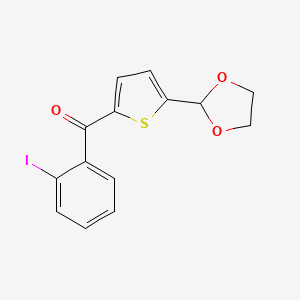

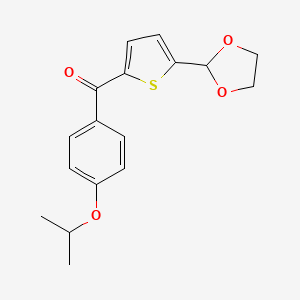

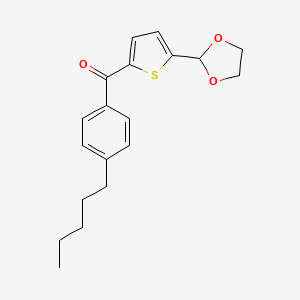

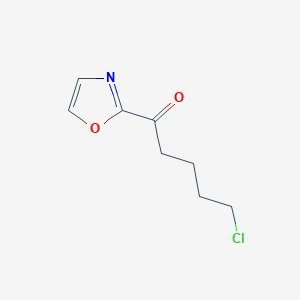

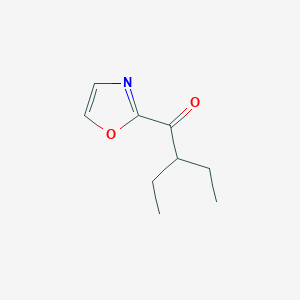

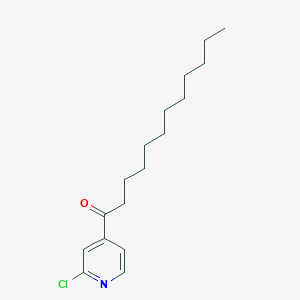

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the surface charge of TiO2 nanoparticles affect the interaction with Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride and its electron transfer dynamics?

A1: The research demonstrates that the surface charge of TiO2 nanoparticles plays a crucial role in modulating the interaction with Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride. The study employed single-molecule fluorescence spectroscopy to observe the dynamics of interfacial electron transfer. The findings reveal that:

- Electrostatic interactions drive binding: The fluorescence trajectories exhibit fluctuations and blinking patterns, indicating that the binding affinity between the porphyrin molecule and the TiO2 nanoparticles is governed by electrostatic interactions [].

- Surface charge influences coupling: Manipulating the surface charge of TiO2 nanoparticles, by making it positive or negative, directly impacts the coupling strength between the porphyrin and the nanoparticle surface [].

- Stronger coupling, faster transfer: When the TiO2 surface is negatively charged, a greater proportion of dark states are observed in the fluorescence trajectories. Additionally, the fluorescence lifetime of the porphyrin is shorter compared to when it interacts with positively charged TiO2 []. This suggests that a negative charge on the TiO2 surface leads to stronger coupling and faster electron transfer from the photoexcited porphyrin to the TiO2.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)

![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)